methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate
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Overview
Description
methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a chemical compound used in scientific research. It offers diverse applications due to its unique properties, making it valuable for studying drug development, organic synthesis, and medicinal chemistry.
Scientific Research Applications
methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit blood coagulation factor xa . This protein plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
It’s known that inhibitors of factor xa prevent the conversion of prothrombin to thrombin, thereby inhibiting blood clotting .
Biochemical Pathways
The compound likely affects the coagulation cascade, given its potential inhibition of factor Xa . The coagulation cascade is a series of reactions that ultimately leads to the formation of a clot. By inhibiting factor Xa, the compound would prevent the formation of thrombin, a key enzyme in the coagulation cascade, thereby preventing clot formation.
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound may also be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized, and then excreted.
Safety and Hazards
The safety and hazards of similar compounds have been discussed in several studies. For instance, a study on the therapeutic potential of 4-Methoxy-1-methyl-2-oxopyridine-3-carbamide (MMOXC) derived from Ricinine on macrophage cell lines infected with Methicillin-Resistant Strains of Staphylococcus aureus has been published .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with piperidin-2-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of methyl chloroformate to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Apixaban: A direct inhibitor of activated factor X (FXa) used in the prevention and treatment of thromboembolic diseases.
4-Methoxy-1-methyl-2-oxopyridine-3-carbamide: A compound derived from ricinine with anti-Staphylococcus aureus and anti-biofilm characteristics.
Uniqueness
methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is unique due to its specific structural features and versatile applications in various fields of research. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for scientific studies.
Properties
IUPAC Name |
methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-12-7-6-10(15-14(18)20-2)9-11(12)16-8-4-3-5-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPDJPSNXXLQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OC)N2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.